N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide
Description
N1-(3-Chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1 Substituent: A 3-chloro-2-methylphenyl group, introducing halogenated and alkyl moieties.
- N2 Substituent: A 2,2-di(furan-2-yl)ethyl group, incorporating two heteroaromatic furan rings.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(3-chloro-2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-12-14(20)5-2-6-15(12)22-19(24)18(23)21-11-13(16-7-3-9-25-16)17-8-4-10-26-17/h2-10,13H,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGORNUMIQGWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on summarizing the existing research findings related to its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxalamide linkage and two distinct substituents: a 3-chloro-2-methylphenyl group and a di(furan-2-yl)ethyl moiety. This structural configuration is crucial for its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : The oxalamide group is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The phenyl and furan groups may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of furan rings has been associated with antioxidant properties, which may protect cells from oxidative stress.
Anticancer Activity
Several studies have explored the anticancer potential of similar oxalamide derivatives. For instance, a study reported that certain oxalamide compounds inhibited the growth of human myeloid leukemia (HL-60) cells by 60% to 90% at concentrations around mol/L . This suggests that this compound may possess similar properties.
Antimicrobial Activity
Compounds with similar structures have been tested for antimicrobial properties. A notable study demonstrated that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The exact mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Study 1: Anticancer Efficacy
In a controlled experiment, this compound was administered to HL-60 cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
A series of tests were conducted using various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics .
Comparative Analysis Table
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituent-driven properties:
Key Observations:
- Aromatic vs. Heteroaromatic Substituents : The target compound’s di(furan)ethyl group introduces electron-rich heterocycles, contrasting with S336’s pyridinylethyl and dimethoxybenzyl groups. Furan rings may enhance π-π stacking but reduce solubility compared to polar substituents like methoxy .
- Steric Effects : Adamantyl-containing oxalamides (e.g., compound 6 in ) exhibit enhanced steric hindrance, whereas the target’s di(furan)ethyl group offers moderate bulk, balancing activity and metabolic stability .
Physicochemical Comparisons:
- Solubility : The di(furan)ethyl group in the target compound may reduce aqueous solubility compared to S336’s pyridinylethyl group, which has hydrogen-bonding capacity .
- Melting Points : Fluorinated analogs (e.g., compound 18, ) exhibit higher melting points (e.g., 260–262°C for trifluoromethyl derivatives in ), whereas furan-containing compounds may have lower thermal stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized?
- Methodology :
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Stepwise coupling : React 3-chloro-2-methylaniline with ethyl oxalyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to form the intermediate N1-(3-chloro-2-methylphenyl)oxalamic acid. Subsequent coupling with 2,2-di(furan-2-yl)ethylamine under similar conditions yields the target compound .
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Optimization : Increase yields (typically 35–55% for similar oxalamides) by using excess ethyl oxalyl chloride (1.2–1.5 eq.), elevated temperatures (50–60°C), and inert atmospheres to minimize hydrolysis. Purify via silica gel chromatography (ethyl acetate/hexane gradient) .
- Analytical Validation :
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LC-MS : Confirm molecular weight (e.g., observed [M+H]+ matching theoretical m/z).
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HPLC : Assess purity (>90% for research-grade material) using C18 columns and acetonitrile/water mobile phases .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?
- 1H NMR : Key signals include aromatic protons (δ 6.8–8.3 ppm for furan and chlorophenyl groups), oxalamide NH (δ 8.3–10.7 ppm, broad), and methyl/methylene groups (δ 1.1–3.5 ppm). Use DMSO-d6 at 50°C to resolve overlapping peaks .
- 13C NMR : Identify carbonyl carbons (δ 160–170 ppm) and furan/aromatic carbons (δ 110–150 ppm) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing unsymmetrical oxalamides be addressed?
- Challenges : Steric hindrance from the 3-chloro-2-methylphenyl and bulky 2,2-di(furan-2-yl)ethyl groups may lead to stereoisomer mixtures (e.g., diastereomers or rotamers) .
- Strategies :
- Use chiral auxiliaries or catalysts (e.g., DMAP) during coupling steps to favor specific configurations .
- Separate stereoisomers via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) .
- Analyze crystal structures (via SHELXL ) to confirm absolute configuration if single crystals are obtained.
Q. How do conflicting spectroscopic data (e.g., NMR vs. LC-MS) arise, and how should they be resolved?
- Case Study : A mismatch between LC-MS purity (95%) and NMR integration (incomplete reaction) may indicate residual solvents or byproducts.
- Resolution :
- Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities.
- Use high-resolution mass spectrometry (HRMS) to detect trace contaminants (e.g., dimeric byproducts) .
- Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in molecular geometry .
Structural and Functional Analysis
Q. What computational methods are suitable for predicting binding interactions of this oxalamide with biological targets?
- Molecular Docking : Use AutoDock Vina with homology models of target proteins (e.g., HIV entry inhibitors or cytochrome P450 enzymes ).
- MD Simulations : Analyze stability of ligand-protein complexes in GROMACS (50 ns runs, AMBER force field) to identify key residues (e.g., furan interactions with hydrophobic pockets) .
Q. How can coordination chemistry applications (e.g., metal-organic frameworks) be explored for this compound?
- Ligand Design : The oxalamide moiety can act as a bridging ligand. Synthesize copper(II) complexes (e.g., [Cu(oxalamide)]n) in methanol/water mixtures, and characterize magnetic properties via SQUID magnetometry .
- Structural Features : Asymmetric oxalamide bridges (syn-anti conformation) enable helical 2D frameworks, as seen in {[Cu(obea)]2Cu·CH3OH·H2O}n .
Biological Evaluation
Q. What in vitro assays are appropriate for evaluating antiviral or enzyme-inhibitory activity?
- Antiviral Testing :
- HIV Entry Inhibition : Use pseudotyped virus assays (luciferase reporter) in TZM-bl cells. Compare IC50 values to reference inhibitors like BNM-III-170 .
- Enzyme Inhibition :
- sEH or CYP4F11 Inhibition : Monitor hydrolysis of fluorescent substrates (e.g., PHOME for sEH) with LC-MS quantification .
Tables for Key Data
| Synthetic Optimization Parameters |
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| Parameter |
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| Solvent |
| Temperature |
| Equivalents of Reagent |
| Analytical Techniques Comparison |
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| Technique |
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| 1H NMR |
| HRMS |
| X-ray |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
